2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that features both pyrazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide typically involves the reaction of 2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide with 5-fluorothiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide
- 5-fluorothiophene-2-carbaldehyde
Uniqueness
What sets 2-(4-chloro-1H-pyrazol-1-yl)-N’-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide apart from similar compounds is its unique combination of pyrazole and thiophene rings, along with the presence of both chloro and fluoro substituents. This unique structure imparts specific chemical and biological properties that are of interest in various research fields .
Properties
Molecular Formula |
C10H8ClFN4OS |
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Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N-[(Z)-(5-fluorothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H8ClFN4OS/c11-7-3-14-16(5-7)6-10(17)15-13-4-8-1-2-9(12)18-8/h1-5H,6H2,(H,15,17)/b13-4- |
InChI Key |
SGCSCRJBLHTLGB-PQMHYQBVSA-N |
Isomeric SMILES |
C1=C(SC(=C1)F)/C=N\NC(=O)CN2C=C(C=N2)Cl |
Canonical SMILES |
C1=C(SC(=C1)F)C=NNC(=O)CN2C=C(C=N2)Cl |
Origin of Product |
United States |
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